2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 433941-27-6
VCID: VC21506934
InChI: InChI=1S/C15H15N3O5S/c1-8-9(2)24-15(13(8)14(16)20)17-12(19)7-23-11-5-3-10(4-6-11)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Molecular Formula: C15H15N3O5S
Molecular Weight: 349.4g/mol

2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide

CAS No.: 433941-27-6

Cat. No.: VC21506934

Molecular Formula: C15H15N3O5S

Molecular Weight: 349.4g/mol

* For research use only. Not for human or veterinary use.

2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide - 433941-27-6

Specification

CAS No. 433941-27-6
Molecular Formula C15H15N3O5S
Molecular Weight 349.4g/mol
IUPAC Name 4,5-dimethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxamide
Standard InChI InChI=1S/C15H15N3O5S/c1-8-9(2)24-15(13(8)14(16)20)17-12(19)7-23-11-5-3-10(4-6-11)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19)
Standard InChI Key XLMBEWGCNIDOHP-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C

Introduction

Chemical Identity and Properties

2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide is a substituted thiophene derivative with several key functional groups that define its chemical behavior. Understanding its fundamental properties is essential for researchers working with this compound.

Basic Chemical Information

The compound has a well-defined chemical identity with specific chemical and physical properties that have been documented in chemical databases and research literature. Table 1 provides a comprehensive overview of these properties.

Table 1: Chemical Identity and Properties of 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide

PropertyValue
CAS Number433941-27-6
Molecular FormulaC15H15N3O5S
Molecular Weight349.4 g/mol
IUPAC Name4,5-dimethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxamide
PubChem Compound ID1789793

These fundamental properties establish the foundation for understanding the compound's behavior in various chemical environments and potential applications.

Structural Identifiers

The compound can be uniquely identified using several standardized chemical notation systems that enable precise communication among researchers and accurate database entries. These structural identifiers are particularly valuable for computational chemistry and database searches.

Table 2: Structural Identifiers for 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide

Identifier TypeValue
Standard InChIInChI=1S/C15H15N3O5S/c1-8-9(2)24-15(13(8)14(16)20)17-12(19)7-23-11-5-3-10(4-6-11)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19)
Standard InChIKeyXLMBEWGCNIDOHP-UHFFFAOYSA-N
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)N+[O-])C
Canonical SMILESCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)N+[O-])C

These identifiers provide standardized ways to represent the compound's structure, facilitating its identification across different chemical databases and research platforms.

Structural Features and Characteristics

The molecular structure of 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide contains several key structural elements that contribute to its chemical behavior and potential applications.

Core Structure Analysis

The compound contains a substituted thiophene ring as its core structure. Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. In this particular compound, the thiophene ring is substituted at multiple positions:

  • The 2-position contains an acetylamino group connected to a 4-nitrophenoxy moiety

  • The 3-position bears a carboxamide group

  • The 4 and 5 positions are substituted with methyl groups

This pattern of substitution creates a unique electronic distribution and reactivity profile. The thiophene core is known for its aromatic character and electron-rich nature, while the various substituents modify its electronic properties and provide sites for potential interactions with biological targets or other chemical species.

Functional Group Analysis

  • The carboxamide group (-CONH2) at position 3 can participate in hydrogen bonding as both donor and acceptor

  • The acetylamino linkage provides another site for hydrogen bonding

  • The nitrophenoxy group introduces both steric bulk and electronic effects

  • The methyl groups at positions 4 and 5 provide hydrophobicity and potential steric effects

These functional groups collectively determine the compound's solubility, reactivity, and potential interactions with biological systems or other chemical species.

CompoundMolecular FormulaRole in Synthesis
2-butanoneC4H8OStarting material for Gewald reaction
Ethyl cyanoacetamideC5H8N2OProvides cyano and amide functionalities
2-amino-4,5-dimethylthiophene-3-carbonitrileC7H8N2SKey intermediate
2-amino-4,5-dimethylthiophene-3-carboxamideC7H10N2OSDirect precursor for acylation
4-nitrophenoxyacetic acidC8H7NO5Source of nitrophenoxy moiety

The synthesis of 2-amino-4,5-dimethylthiophene-3-carboxamide, which could serve as a precursor for our target compound, has been documented. It has physical properties including a density of 1.285 g/cm³, a boiling point of 252.1°C at 760 mmHg, and a flash point of 106.3°C .

Structural Comparison with Related Compounds

Understanding the relationship between 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide and similar compounds provides valuable context for its chemical behavior and potential applications.

Comparison with Other Thiophene Derivatives

Several thiophene derivatives share structural similarities with our target compound. For instance, the research literature describes compounds such as trans-2-amino-5-benzoyl-4-(2-furyl)-4,5-dihydrothiophene-3-carbonitrile and trans-2-amino-5-benzoyl-4-(2-thienyl)-4,5-dihydrothiophene-3-carbonitrile .

While these compounds have a different substitution pattern and contain a dihydrothiophene rather than a thiophene core, they share some common structural elements:

  • The presence of amino groups (though in different positions)

  • Carbonyl-containing substituents

  • Heterocyclic frameworks

Table 4: Comparison of Related Thiophene Derivatives

CompoundCore StructureKey Functional GroupsSimilarities
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamideThiopheneCarboxamide, nitrophenoxy, acetylaminoTarget compound
2-amino-4,5-dimethylthiophene-3-carboxamideThiopheneAmino, carboxamidePotential precursor
trans-2-amino-5-benzoyl-4-(2-furyl)-4,5-dihydrothiophene-3-carbonitrileDihydrothiopheneAmino, benzoyl, nitrileDifferent core, similar substituent pattern
trans-2-amino-5-benzoyl-4-(2-thienyl)-4,5-dihydrothiophene-3-carbonitrileDihydrothiopheneAmino, benzoyl, nitrileDifferent core, similar substituent pattern

These structural relationships provide insight into the potential reactivity and properties of our target compound .

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